![molecular formula C17H28N4O2 B5671769 3-butyl-1-methyl-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5671769.png)
3-butyl-1-methyl-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone
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Overview
Description
Synthesis Analysis
The synthesis of complex piperazinones and pyrazoles often involves multistep reactions, including condensation, cyclization, and functional group transformations. For instance, the preparation of tetrahydropyrazines, dihydropyrazines, pyrazines, piperazinones, and quinoxalines can be achieved through 1,4-addition of 1,2-diamines to 1,2-diaza-1,3-butadienes under various conditions (Aparicio et al., 2006).
Molecular Structure Analysis
The structural analysis of piperazine and pyrazole derivatives is crucial for understanding their chemical behavior and biological activity. X-ray diffraction studies provide valuable information about the crystal structure, helping to elucidate the conformation and spatial arrangement of these molecules (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Piperazine and pyrazole derivatives undergo various chemical reactions, leading to a wide range of biological activities. These compounds are synthesized for their potential applications in medicinal chemistry, including antibacterial and biofilm inhibition activities. For example, novel bis(pyrazole-benzofuran) hybrids have shown significant antibacterial efficacy against different bacterial strains (Mekky & Sanad, 2020).
properties
IUPAC Name |
3-butyl-1-methyl-4-(5-methyl-1-propylpyrazole-4-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-5-7-8-15-17(23)19(4)10-11-20(15)16(22)14-12-18-21(9-6-2)13(14)3/h12,15H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSACAADSOBYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(CCN1C(=O)C2=C(N(N=C2)CCC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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